molecular formula C10H9N3O3 B2809786 3-ethyl-6-nitroquinazolin-4(3H)-one CAS No. 78875-00-0

3-ethyl-6-nitroquinazolin-4(3H)-one

Cat. No.: B2809786
CAS No.: 78875-00-0
M. Wt: 219.2
InChI Key: YGHZIYFKMZBUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6-nitroquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6-position and the ethyl group at the 3-position of the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

    Nitration of Quinazolinone: The starting material, quinazolinone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Alkylation: The nitrated quinazolinone is then subjected to alkylation using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 3-ethyl-6-aminoquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation: 3-carboxy-6-nitroquinazolin-4(3H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-ethyl-6-nitroquinazolin-4(3H)-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-6-nitroquinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.

    3-ethyl-6-chloroquinazolin-4(3H)-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

  • The presence of both the ethyl and nitro groups in 3-ethyl-6-nitroquinazolin-4(3H)-one imparts unique chemical and biological properties, making it distinct from its analogs. The nitro group can participate in redox reactions, while the ethyl group can influence the compound’s lipophilicity and overall reactivity.

Properties

IUPAC Name

3-ethyl-6-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHZIYFKMZBUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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